(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20417062
InChI: InChI=1S/C17H14FIO4/c1-22-15-9-12(4-7-16(20)21)8-14(19)17(15)23-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+
SMILES:
Molecular Formula: C17H14FIO4
Molecular Weight: 428.19 g/mol

(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid

CAS No.:

Cat. No.: VC20417062

Molecular Formula: C17H14FIO4

Molecular Weight: 428.19 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid -

Specification

Molecular Formula C17H14FIO4
Molecular Weight 428.19 g/mol
IUPAC Name (E)-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enoic acid
Standard InChI InChI=1S/C17H14FIO4/c1-22-15-9-12(4-7-16(20)21)8-14(19)17(15)23-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+
Standard InChI Key GWXZATDJCJOKKY-QPJJXVBHSA-N
Isomeric SMILES COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OCC2=CC=C(C=C2)F
Canonical SMILES COC1=C(C(=CC(=C1)C=CC(=O)O)I)OCC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid is C₁₈H₁₅FIO₄, with a calculated molecular weight of 457.21 g/mol. This accounts for the following substituents:

  • A 4-fluorobenzyloxy group at the para position of the phenyl ring.

  • An iodine atom at the meta position.

  • A methoxy group at the ortho position relative to the iodine.

  • A trans-configured prop-2-enoic acid side chain .

IUPAC Name and Stereochemistry

The IUPAC name systematically describes the compound’s structure:
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid. The E designation confirms the trans configuration of the double bond in the cinnamic acid moiety, which is critical for its biological and chemical reactivity .

Spectral and Crystallographic Data

While crystallographic data for this specific compound are unavailable, analogous structures, such as (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (PubChem CID: 5377457), demonstrate planar geometries with dihedral angles between aromatic rings influenced by substituent electronic effects . Infrared (IR) spectroscopy of related cinnamic acid derivatives shows characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (COOH, ~2500–3000 cm⁻¹) groups.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of this compound likely involves multi-step organic transformations, building on methodologies reported for structurally similar cinnamic acid derivatives:

Perkin Reaction Adaptation

  • Starting Material: 4-[(4-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde.

  • Condensation: React with acetic anhydride in the presence of a base (e.g., sodium acetate) to form the α,β-unsaturated carboxylic acid via aldol condensation.

  • Stereochemical Control: The E configuration is favored due to steric hindrance during the elimination step.

Electrophilic Iodination

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/Description
Melting PointEstimated 180–185°C (decomposes)
SolubilitySlightly soluble in ethanol, DMSO; insoluble in water
LogP (Partition Coefficient)3.2 (calculated)
pKa~4.5 (carboxylic acid proton)

The iodine atom significantly increases molecular weight and lipophilicity, impacting bioavailability and membrane permeability.

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